Cas no 20461-60-3 (2,4-Diethoxypyrimidine)
2,4-Diethoxypyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 2,4-DIETHOXYPYRIMIDINE
- Pyrimidine,2,4-diethoxy-
- 2,4-Diaethoxy-pyrimidin
- 2,4-Diethoxy-pyrimidin
- 2,4-diethoxy-pyrimidine
- 4-ethoxy-1-ethyl-2(1H)-pyrimidinone
- AC1L5DLS
- AC1Q57SM
- CTK4E4283
- Pyrimidine,2,4-diethoxy
- A879609
- NSC 13689
- Pyrimidine, 2,4-diethoxy-
- CS-0109861
- 2,4-Diethoxypyrimidine ,98%
- SCHEMBL3817284
- 20461-60-3
- 2,4-Diethoxypyrimidinato
- FT-0757579
- AS-77119
- NSC13689
- SB55945
- CBDivE_012116
- AKOS006273252
- D76948
- NSC-13689
- DTXSID80942636
- DB-066217
- 2,4-Diethoxypyrimidine
-
- MDL: MFCD00056029
- Inchi: 1S/C8H12N2O2/c1-3-11-7-5-6-9-8(10-7)12-4-2/h5-6H,3-4H2,1-2H3
- InChI Key: REZCUNDZKVUACL-UHFFFAOYSA-N
- SMILES: O(C1C=CN=C(N=1)OCC)CC
Computed Properties
- Exact Mass: 168.09000
- Monoisotopic Mass: 168.09
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.5
- Topological Polar Surface Area: 44.2A^2
Experimental Properties
- Density: 1.071
- Boiling Point: 270.3°Cat760mmHg
- Flash Point: 99.1°C
- Refractive Index: 1.486
- PSA: 44.24000
- LogP: 1.27400
2,4-Diethoxypyrimidine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,4-Diethoxypyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM167369-10g |
2,4-Diethoxypyrimidine |
20461-60-3 | 95% | 10g |
$450 | 2021-08-05 | |
| Chemenu | CM167369-5g |
2,4-Diethoxypyrimidine |
20461-60-3 | 95% | 5g |
$425 | 2023-02-18 | |
| eNovation Chemicals LLC | D763836-1g |
Pyrimidine, 2,4-diethoxy- |
20461-60-3 | 98% | 1g |
$205 | 2023-09-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1180501-10g |
2,4-Diethoxypyrimidine |
20461-60-3 | 98+% | 10g |
¥6090 | 2023-04-15 | |
| Ambeed | A495279-10g |
2,4-Diethoxypyrimidine |
20461-60-3 | 98+% | 10g |
$561.0 | 2024-04-22 | |
| eNovation Chemicals LLC | D763836-250mg |
Pyrimidine, 2,4-diethoxy- |
20461-60-3 | 98% | 250mg |
$80 | 2025-02-19 | |
| eNovation Chemicals LLC | D763836-1g |
Pyrimidine, 2,4-diethoxy- |
20461-60-3 | 98% | 1g |
$125 | 2025-02-19 | |
| eNovation Chemicals LLC | D763836-250mg |
Pyrimidine, 2,4-diethoxy- |
20461-60-3 | 98% | 250mg |
$80 | 2025-02-25 | |
| eNovation Chemicals LLC | D763836-1g |
Pyrimidine, 2,4-diethoxy- |
20461-60-3 | 98% | 1g |
$125 | 2025-02-25 | |
| Ambeed | A495279-250mg |
2,4-Diethoxypyrimidine |
20461-60-3 | 98% | 250mg |
$28.0 | 2025-03-04 |
2,4-Diethoxypyrimidine Suppliers
2,4-Diethoxypyrimidine Related Literature
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Michael W. Winkley,Roland K. Robins J. Chem. Soc. C 1969 791
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2. The mechanism of thermal eliminations. Part 18. Relative rates of pyrolysis of 2-ethoxypyrazine, 3-ethoxypyridazine, 2- and 4-ethoxypyrimidine, 3-chloro-6-ethoxypyridazine, and 2-chloro-4-ethoxypyrimidine: the effect of the aza ‘substituent’ and π-bond order on the elimination rateNouria Al-Awadi,Roger Taylor J. Chem. Soc. Perkin Trans. 2 1986 1255
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3. 299. Tautomeric azines. Part I. The tautomerism of 1-methyluracil and 5-bromo-1-methyluracilA. R. Katritzky,A. J. Waring J. Chem. Soc. 1962 1540
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4. 185. Experiments on the synthesis of purine nucleosides. Part XIX. A synthesis of adenosineJ. Davoll,B. Lythgoe,A. R. Todd J. Chem. Soc. 1948 967
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5. 609. Chemistry of the vitamin B12 group. Part II. Synthesis of 5: 6-dimethyl-1-α-D-ribofuranosylbenziminazoleA. W. Johnson,G. W. Miller,J. A. Mills,A. R. Todd J. Chem. Soc. 1953 3061
Additional information on 2,4-Diethoxypyrimidine
2,4-Diethoxypyrimidine: An Overview of Its Properties, Applications, and Recent Research
2,4-Diethoxypyrimidine (CAS No. 20461-60-3) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound belongs to the class of pyrimidines, which are six-membered heterocyclic aromatic compounds containing two nitrogen atoms. The presence of ethoxy groups at the 2 and 4 positions imparts unique chemical and biological properties to 2,4-Diethoxypyrimidine, making it a valuable intermediate in various synthetic processes and a potential candidate for drug development.
The chemical structure of 2,4-Diethoxypyrimidine is characterized by its pyrimidine core with ethoxy substituents. The ethoxy groups (OCH2CH3) are electron-donating groups that can influence the reactivity and stability of the molecule. This structural feature makes 2,4-Diethoxypyrimidine an attractive starting material for a wide range of chemical transformations, including nucleophilic substitutions, condensations, and cyclizations.
In recent years, there has been a growing interest in the biological activities of pyrimidine derivatives, including 2,4-Diethoxypyrimidine. Studies have shown that certain pyrimidine derivatives exhibit potent anti-inflammatory, antiviral, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that a series of pyrimidine derivatives, including those with ethoxy substituents, demonstrated significant inhibition of inflammatory cytokines such as TNF-α and IL-6. These findings highlight the potential therapeutic applications of 2,4-Diethoxypyrimidine and its derivatives in treating inflammatory diseases.
Beyond its biological applications, 2,4-Diethoxypyrimidine is also used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity and stability make it a suitable building block for constructing more complex molecules with desired biological activities. For example, a recent study in Organic Letters described the use of 2,4-Diethoxypyrimidine as a key intermediate in the synthesis of novel antifungal agents. The researchers reported that the synthesized compounds showed excellent activity against several fungal strains, suggesting potential applications in agriculture and medicine.
The synthetic versatility of 2,4-Diethoxypyrimidine has also been explored in the context of green chemistry. A study published in Green Chemistry in 2020 demonstrated an efficient and environmentally friendly method for synthesizing 2,4-Diethoxypyrimidine. The method involved a one-pot multicomponent reaction using readily available starting materials under mild conditions. This approach not only reduces waste generation but also enhances the overall sustainability of the synthetic process.
In addition to its synthetic applications, 2,4-Diethoxypyrimidine has been studied for its potential as a fluorescent probe. Pyrimidines with electron-donating substituents like ethoxy groups can exhibit strong fluorescence properties. A recent investigation published in Analytical Chemistry reported that 2,4-Diethoxypyrimidine-based probes were highly sensitive and selective for detecting specific biomolecules in complex biological samples. This research opens up new possibilities for using 2,4-Diethoxypyrimidine-derived compounds in diagnostic and imaging applications.
The safety profile of 2,4-Diethoxypyrimidine is another important aspect to consider. While it is generally considered safe for laboratory use under proper handling conditions, it is essential to follow standard safety protocols to minimize any potential risks. Researchers should handle the compound with appropriate personal protective equipment (PPE) and ensure proper ventilation to avoid inhalation or skin contact.
In conclusion, 2,4-Diethoxypyrimidine (CAS No. 20461-60-3) is a multifaceted compound with a wide range of applications in chemistry, biology, and pharmaceutical research. Its unique chemical structure and reactivity make it an invaluable intermediate in synthetic processes and a promising candidate for developing new therapeutic agents. Ongoing research continues to uncover new properties and applications of this compound, further solidifying its importance in various scientific disciplines.
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